Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride
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Overview
Description
Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The tert-butyl group and the aminoethyl side chain further modify the oxazole ring, making this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Aminoethyl Side Chain: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated oxazole derivative.
Addition of the Tert-butyl Group: The tert-butyl group can be added using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles such as amines, and bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-aminoethyl)benzylcarbamate: Another tert-butyl derivative with an aminoethyl side chain, but with a benzylcarbamate group instead of an oxazole ring.
Tert-butyl (2-aminoethyl)(ethyl)carbamate: Similar structure with an ethylcarbamate group instead of an oxazole ring.
Uniqueness
Tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, aminoethyl side chain, and oxazole ring makes this compound versatile and valuable for various research applications.
Properties
Molecular Formula |
C10H17ClN2O3 |
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Molecular Weight |
248.70 g/mol |
IUPAC Name |
tert-butyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H16N2O3.ClH/c1-10(2,3)14-9(13)8-6-7(4-5-11)15-12-8;/h6H,4-5,11H2,1-3H3;1H |
InChI Key |
LGLGXWWCOLFKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)CCN.Cl |
Origin of Product |
United States |
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